REACTION_CXSMILES
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C([N-]C(C)C)(C)C.[Li+].[CH3:9][O:10][C:11]1[N:16]=[CH:15][C:14]([C:17]#[N:18])=[CH:13][CH:12]=1.[I:19]I.[Cl-].[NH4+]>C1COCC1.C(OCC)(=O)C>[I:19][C:13]1[CH:12]=[C:11]([O:10][CH3:9])[N:16]=[CH:15][C:14]=1[C:17]#[N:18] |f:0.1,4.5|
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Name
|
|
Quantity
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19.4 mL
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Type
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reactant
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Smiles
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C(C)(C)[N-]C(C)C.[Li+]
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Name
|
|
Quantity
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4 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=N1)C#N
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Name
|
|
Quantity
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120 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at −78° C. for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the reaction mixture was stirred at −78° C. for 1 h
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Duration
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1 h
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Type
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EXTRACTION
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Details
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the reaction mixture was extracted three times with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic phases were dried (magnesium sulphate)
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
The crude product was purified by flash chromatography (silica gel 60, mobile phase: cyclohexane/ethyl acetate mixtures)
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Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
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IC1=C(C=NC(=C1)OC)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |